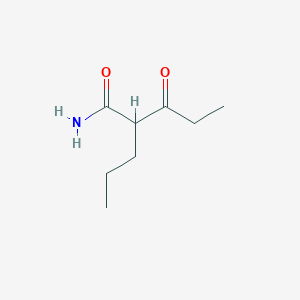![molecular formula C21H23BrN2O B14385219 N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea CAS No. 89472-87-7](/img/structure/B14385219.png)
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N'-phenylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea is a complex organic compound that features a bicyclic structure derived from norbornane. This compound is characterized by the presence of a urea functional group, which is bonded to a bicyclo[2.2.1]heptane moiety, a 4-bromophenyl group, and a phenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea typically involves the following steps:
Formation of the Bicyclo[2.2.1]heptane Moiety: This can be achieved through the Diels-Alder reaction between cyclopentadiene and ethylene, followed by hydrogenation to yield bicyclo[2.2.1]heptane.
Introduction of the Urea Group: The bicyclo[2.2.1]heptane derivative is reacted with phosgene to form an isocyanate intermediate, which is then treated with an amine to introduce the urea group.
Attachment of the 4-Bromophenyl and Phenyl Groups: The final step involves the reaction of the urea derivative with 4-bromobenzyl chloride and phenyl isocyanate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclo[2.2.1]heptane moiety, leading to the formation of ketones or alcohols.
Reduction: Reduction reactions can target the urea group, converting it into amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea involves its interaction with specific molecular targets, such as enzymes or receptors. The urea group can form hydrogen bonds with active sites, while the bicyclo[2.2.1]heptane moiety provides structural rigidity. The 4-bromophenyl and phenyl groups contribute to the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
Norbornane: A simpler bicyclic compound with similar structural features.
Norbornene: Contains a double bond in the bicyclic structure, making it more reactive.
Norbornadiene: Features two double bonds, providing additional sites for chemical reactions.
Camphor: A bicyclic ketone with a similar carbon skeleton but different functional groups.
Uniqueness
N-Bicyclo[2.2.1]heptan-2-yl-N-[(4-bromophenyl)methyl]-N’-phenylurea is unique due to its combination of a bicyclic structure with a urea functional group and aromatic substituents. This unique combination imparts specific chemical and biological properties that are not observed in simpler bicyclic compounds.
特性
CAS番号 |
89472-87-7 |
|---|---|
分子式 |
C21H23BrN2O |
分子量 |
399.3 g/mol |
IUPAC名 |
1-(2-bicyclo[2.2.1]heptanyl)-1-[(4-bromophenyl)methyl]-3-phenylurea |
InChI |
InChI=1S/C21H23BrN2O/c22-18-10-7-15(8-11-18)14-24(20-13-16-6-9-17(20)12-16)21(25)23-19-4-2-1-3-5-19/h1-5,7-8,10-11,16-17,20H,6,9,12-14H2,(H,23,25) |
InChIキー |
NZURDZNXPWQDJV-UHFFFAOYSA-N |
正規SMILES |
C1CC2CC1CC2N(CC3=CC=C(C=C3)Br)C(=O)NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Iodo-6-methoxy-5-[(trimethylsilyl)ethynyl]pyrimidine](/img/structure/B14385142.png)
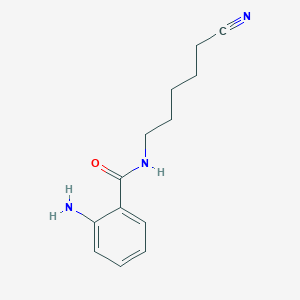

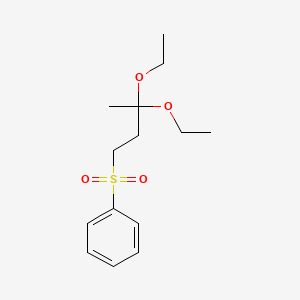
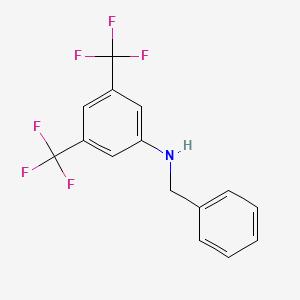

![N-[4-(Benzylsulfamoyl)phenyl]-3,4-dichlorobenzamide](/img/structure/B14385193.png)
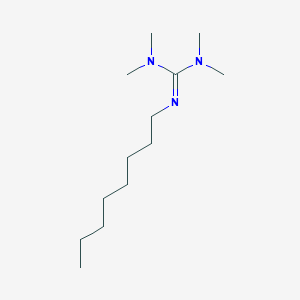
![6-(3-Bromophenyl)-4-[(prop-2-en-1-yl)sulfanyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14385204.png)
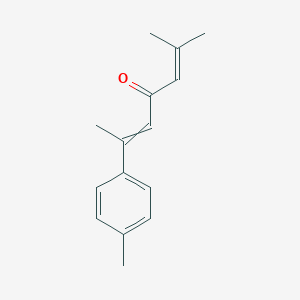
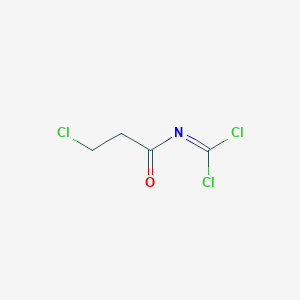
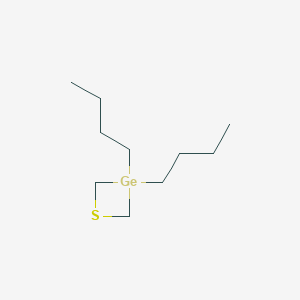
![1-(2-Methoxyphenyl)-4-[2-(6-methylpyridin-2-yl)ethyl]piperazine](/img/structure/B14385227.png)
